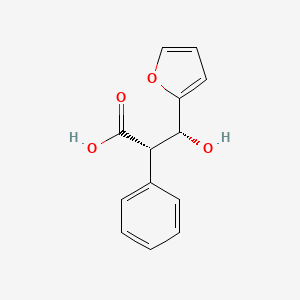
Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- is a synthetic nucleoside analog. It is structurally similar to adenosine but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose moiety and has a trifluoromethyl group at the 2’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- typically involves the selective removal of hydroxyl groups from adenosine followed by the introduction of a trifluoromethyl group. One common method includes:
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed using reagents like tributyltin hydride and a radical initiator.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives .
Scientific Research Applications
Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of novel materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the trifluoromethyl group but is also a nucleoside analog.
2’,3’-Dideoxy-3’-(trifluoromethyl)adenosine: Similar structure but with the trifluoromethyl group at the 3’ position.
Uniqueness: Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- is unique due to the specific placement of the trifluoromethyl group at the 2’ position, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
122970-33-6 |
|---|---|
Molecular Formula |
C11H12F3N5O2 |
Molecular Weight |
303.24 g/mol |
IUPAC Name |
[(2S,5R)-5-[6-amino-2-(trifluoromethyl)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H12F3N5O2/c12-11(13,14)10-17-8(15)7-9(18-10)19(4-16-7)6-2-1-5(3-20)21-6/h4-6,20H,1-3H2,(H2,15,17,18)/t5-,6+/m0/s1 |
InChI Key |
HFTHCPWQUGSNNL-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)C(F)(F)F)N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















